molecular formula C23H30F3N5O2S B611954 ZK-thiazolidinone

ZK-thiazolidinone

Cat. No.: B611954
M. Wt: 497.6 g/mol
InChI Key: WFZRONKPJVZNAO-UHFFFAOYSA-N
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Description

ZK-thiazolidinone is a novel chemical compound known for its potent inhibitory effects on polo-like kinase 1 (Plk1), a key regulator of mitotic progression and cell division in eukaryotes. This compound has garnered significant attention in the field of cancer research due to its ability to disrupt cell division, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK-thiazolidinone typically involves the reaction of thiazolidine derivatives with various reagents under controlled conditions. One common method includes the condensation of 1,2-aminothiols with aldehydes to form the thiazolidine ring . This reaction is often carried out under physiological pH without the need for a catalyst, making it an efficient and biocompatible process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ZK-thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidines .

Scientific Research Applications

ZK-thiazolidinone has a wide range of scientific research applications:

Mechanism of Action

ZK-thiazolidinone exerts its effects by inhibiting polo-like kinase 1 (Plk1), a serine/threonine protein kinase involved in various stages of mitosis. By binding to the ATP-binding site of Plk1, this compound prevents the phosphorylation of key substrates required for mitotic progression. This inhibition leads to mitotic arrest and subsequent cell death, making it an effective anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZK-thiazolidinone

This compound is unique due to its specific inhibitory action on Plk1, which is not commonly observed in other thiazolidine derivatives. This specificity makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C23H30F3N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32)

InChI Key

WFZRONKPJVZNAO-UHFFFAOYSA-N

SMILES

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F

Canonical SMILES

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZKThiazolidinone TAL.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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